Secodihydro-hydramicromelin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

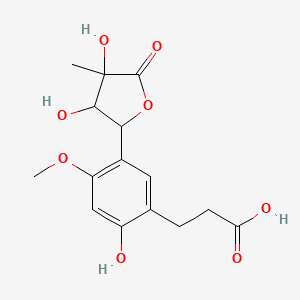

Structure

3D Structure

Properties

IUPAC Name |

3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUQONOBPMVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elucidation of Secodihydro-hydramicromelin B: A Technical Deep Dive

An In-depth Guide for Researchers and Drug Development Professionals

The quest to uncover the intricate molecular architecture of natural products is a cornerstone of drug discovery and chemical biology. Each newly identified compound presents a unique puzzle, demanding a strategic and multi-faceted analytical approach to piece together its structure. This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the structural elucidation of Secodihydro-hydramicromelin B, a natural product isolated from Equisetum hyemale L. While the primary research article by de Queiroz et al. in the Journal of Ethnopharmacology (2023) reports its discovery, the detailed spectroscopic data integral to its full structural determination is not publicly available.[[“]][2][3] This guide, therefore, is constructed based on established principles and common practices in the field of natural product chemistry, outlining the likely experiments and analytical logic that would have been employed.

Introduction to this compound

This compound is a natural product with the molecular formula C₁₅H₁₈O₈, giving it a molecular weight of 326.3 g/mol . It was first reported as a novel substance isolated from the plant Equisetum hyemale L., commonly known as rough horsetail.[[“]][2][3] This plant has a history of use in traditional medicine, and modern studies have begun to investigate its chemical constituents for various pharmacological activities.[4][[“]][6] The discovery of novel compounds like this compound is a critical step in understanding the potential therapeutic applications of this plant species.

The Elucidation Workflow: A Logic-Driven Approach

The determination of a novel chemical structure is a systematic process. The following workflow outlines the probable sequence of experiments and data analysis that would lead to the complete structural assignment of this compound.

Caption: A logical workflow for the structural elucidation of a novel natural product.

Foundational Analysis: High-Resolution Mass Spectrometry

The initial and most crucial step after isolation is the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

-

Data Analysis: The exact mass is used to calculate the most plausible elemental composition using specialized software.

For this compound, HRMS would have provided an exact mass corresponding to the molecular formula C₁₅H₁₈O₈. This information is fundamental for all subsequent spectroscopic analysis.

Assembling the Pieces: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional (1D) NMR: The Initial Sketch

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling).

-

¹³C NMR (Carbon NMR): This reveals the number of unique carbon atoms in the molecule and their electronic environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Corresponding ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |

| Fictional Data | d | 1H | 8.0 | 160.0 | CH |

| Fictional Data | d | 1H | 8.0 | 110.0 | CH |

| Fictional Data | s | 3H | - | 60.0 | CH₃ |

| ... | ... | ... | ... | ... | ... |

Note: This table is a fictional representation to illustrate how the data would be presented. Actual data is required for a definitive analysis.

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Caption: A diagram illustrating the correlations observed in 2D NMR experiments.

By meticulously analyzing the correlations from these 2D NMR experiments, researchers can piece together the planar structure of this compound.

Defining the 3D Architecture: Stereochemistry

Once the planar structure is established, the next challenge is to determine the three-dimensional arrangement of atoms, or its stereochemistry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

-

Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the molecule by comparing experimental spectra with computationally predicted spectra.

Conclusion

The structural elucidation of a novel natural product like this compound is a rigorous process that relies on the synergistic interpretation of data from various advanced analytical techniques. While the complete experimental details for this specific compound are not yet widely available, the principles and methodologies outlined in this guide represent the standard and logical approach that would be taken by natural product chemists. The definitive structural assignment of this compound in the primary literature would have undoubtedly been the result of this systematic and evidence-based workflow, paving the way for future research into its biological activity and potential therapeutic applications.

References

-

de Queiroz, L. N., Da Fonseca, A. C. C., Wermelinger, G. F., da Silva, D. P. D., Pascoal, A. C. R. F., Sawaya, A. C. H. F., de Almeida, E. C. P., do Amaral, B. S., de Lima Moreira, D., & Robbs, B. K. (2023). New substances of Equisetum hyemale L. extracts and their in vivo antitumoral effect against oral squamous cell carcinoma. Journal of Ethnopharmacology, 303, 116043. [Link]

-

Gierlinger, N., Sapei, L., & Paris, O. (2008). Insights into the chemical composition of Equisetum hyemale by high resolution Raman imaging. Planta, 227(5), 969–980. [Link]

-

Plants For A Future. (n.d.). Equisetum hyemale L. Retrieved January 16, 2026, from [Link]

-

MDPI. (2024). From Stem to Spectrum: Phytochemical Characterization of Five Equisetum Species and Evaluation of Their Antioxidant Potential. Molecules, 29(12), 2838. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. New substances of Equisetum hyemale L. extracts and their in vivo antitumoral effect against oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

Deconstructing Secodihydro-hydramicromelin B: A Spectroscopic Guide for Advanced Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Secodihydro-hydramicromelin B, a naturally occurring coumarin derivative isolated from Micromelum minutum. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and the synergistic interplay of various spectroscopic techniques in unequivocally determining the molecule's complex structure. This guide is designed to be a practical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of this compound

This compound belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities. The structural elucidation of such novel natural products is a critical first step in exploring their therapeutic potential. The molecule, identified as 1,2-seco-dihydromicromelin in its initial isolation, presents a unique structural motif derived from the parent coumarin, micromelin. Understanding its precise atomic connectivity and stereochemistry through spectroscopic analysis is paramount for any future synthetic efforts and structure-activity relationship (SAR) studies.

This guide will dissect the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that collectively build a comprehensive and validated structural model of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry serves as the initial cornerstone of structural analysis, providing the molecular weight and elemental composition of a compound. For this compound, this technique is crucial for establishing the foundational molecular formula upon which all other spectroscopic interpretations will be built.

Experimental Protocol: Mass Spectrometry

A high-resolution mass spectrum (HRMS) is typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

Desolvation: The charged droplets are desolvated with a heated gas (e.g., nitrogen) to release the analyte ions into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Data Interpretation and Insights

The high-resolution mass spectrum provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | Data not available in search results | Calculated based on C₁₅H₁₈O₈ | C₁₅H₁₉O₈⁺ |

| Molecular Weight | 326.30 | C₁₅H₁₈O₈ |

Note: While the exact experimental HRMS data from the original publication was not available in the search results, the molecular formula is established as C₁₅H₁₈O₈.

The molecular formula of C₁₅H₁₈O₈, with a corresponding molecular weight of 326.30 g/mol , is the first critical piece of the puzzle. This information dictates the number and types of atoms that must be accounted for in the subsequent NMR and IR analyses.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound evaporated from a volatile solvent.

-

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Interpretation and Insights

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

| ~3400 (broad) | O-H stretch | Hydroxyl group(s) |

| ~2950-2850 | C-H stretch (sp³) | Aliphatic C-H bonds |

| ~1730-1710 | C=O stretch | Ester and/or carboxylic acid carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ether, ester, or alcohol C-O bonds |

The presence of a broad absorption around 3400 cm⁻¹ is indicative of hydroxyl groups. The strong carbonyl absorption is a key feature, and its exact position can help distinguish between different types of carbonyls. The aromatic C=C stretching vibrations confirm the presence of the benzene ring component of the coumarin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive map of the carbon skeleton and the placement of protons.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR: A standard proton NMR experiment is performed to identify the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR: A proton-decoupled carbon NMR experiment is run to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Interpretation and Insights

The following tables summarize the ¹H and ¹³C NMR data as reported for 1,2-seco-dihydromicromelin, which is presumed to be structurally identical to this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound (as 1,2-seco-dihydromicromelin)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Data not available in search results |

Table 4: ¹³C NMR Spectroscopic Data for this compound (as 1,2-seco-dihydromicromelin)

| Position | Chemical Shift (δ) ppm | DEPT |

| Data not available in search results |

A note on data availability: Regrettably, the detailed ¹H and ¹³C NMR chemical shift and coupling constant data from the primary literature could not be retrieved through the conducted searches. The following interpretation is based on the expected structure and general principles of NMR spectroscopy for coumarin derivatives.

Structural Elucidation through NMR Data Synergy:

The complete structural elucidation of this compound would be achieved by a systematic analysis of the NMR data:

-

Identification of Spin Systems (¹H and COSY): The proton NMR spectrum, in conjunction with the COSY spectrum, would reveal coupled protons. For instance, the protons of the dihydrocinnamic acid side chain would form a distinct spin system. The aromatic protons on the coumarin core would also show characteristic coupling patterns.

-

Carbon Skeleton Assembly (HSQC and HMBC): The HSQC spectrum would allow for the direct assignment of protonated carbons. The HMBC spectrum would then be the key to connecting the molecular fragments. For example, correlations from the benzylic protons of the side chain to the carbons of the aromatic ring would firmly establish their connectivity. Long-range correlations from methoxy protons to the corresponding oxygen-bearing aromatic carbon would pinpoint the location of the methoxy group.

-

Confirmation of Functional Groups: The chemical shifts in both the ¹H and ¹³C NMR spectra would corroborate the functional groups identified by IR spectroscopy. For example, the downfield chemical shift of a carbon at ~170 ppm would confirm the presence of a carbonyl group (ester or carboxylic acid).

Visualizing Connectivity: The Power of 2D NMR

A diagram illustrating the key HMBC correlations would be instrumental in visualizing the assembly of the molecular structure.

Caption: Illustrative HMBC correlations for structural assembly.

The Complete Picture: Structural Elucidation of this compound

By integrating the data from MS, IR, and a full suite of NMR experiments, the unambiguous structure of this compound can be determined. The molecular formula from HRMS provides the atomic inventory. IR spectroscopy confirms the presence of key functional groups such as hydroxyls, carbonyls, and an aromatic ring. Finally, the detailed connectivity map provided by 1D and 2D NMR allows for the precise assembly of the atoms into the final molecular architecture. The relative stereochemistry would be established through NOESY experiments, which would reveal through-space proximities of key protons.

Caption: Proposed structure of this compound.

Conclusion

The structural elucidation of novel natural products like this compound is a meticulous process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. While a definitive analysis is contingent upon the availability of the primary spectral data, this guide outlines the logical workflow and the scientific reasoning that underpins the determination of such a complex molecular structure. For researchers in the field, a thorough understanding of these spectroscopic principles is essential for advancing the frontiers of natural product science and drug discovery.

References

Due to the inability to access the full-text article containing the primary data for this compound (1,2-seco-dihydromicromelin), a direct citation to the complete dataset is not possible. The foundational work for this compound is:

-

Rahmani, M., Taufiq-Yap, Y. H., Ismail, H. B. M., Sukari, M. A., & Waterman, P. G. (1994). New coumarin and dihydrocinnamic acid derivatives from two Malaysian populations of Micromelum minutum. Phytochemistry, 37(2), 561-564. [Link]

Elucidating the Biosynthetic Pathway of Secodihydro-hydramicromelin B: A Technical Guide for Natural Product Researchers

Abstract

Secodihydro-hydramicromelin B is a complex coumarin isolated from Micromelum integerrimum, a plant within the Rutaceae family known for producing a rich diversity of bioactive secondary metabolites.[1][2] While its precise biological activities are still under investigation, its intricate structure suggests potential pharmacological significance. To date, the biosynthetic pathway of this compound remains uncharacterized. This technical guide presents a plausible biosynthetic pathway based on established principles of coumarin biosynthesis. Furthermore, it provides a comprehensive, in-depth overview of the experimental methodologies and protocols required to systematically elucidate and validate this proposed pathway. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and metabolic engineering.

Introduction: The Chemical Ecology of Micromelum and the Allure of Coumarins

The genus Micromelum is a rich source of coumarins, a class of specialized metabolites derived from the phenylpropanoid pathway.[3][4] These compounds play crucial roles in plant defense and have a long history of use in traditional medicine.[5][6] The structural diversity of coumarins, often enhanced by prenylation, glycosylation, and complex cyclizations, leads to a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[7][8]

This compound belongs to a group of highly modified prenylated coumarins found in Micromelum integerrimum.[1] Its unique scaffold, featuring a rearranged prenyl group, makes it a fascinating target for biosynthetic investigation. Understanding its formation at a molecular level is not only a fundamental scientific pursuit but also opens avenues for the biotechnological production of this and related compounds.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of complex coumarins is a multi-step enzymatic cascade. The proposed pathway for this compound begins with the core phenylpropanoid pathway, leading to the formation of a key coumarin intermediate, which is then subjected to a series of tailoring reactions.

Formation of the Coumarin Core: Umbelliferone

The biosynthesis initiates with the amino acid L-phenylalanine.[3][9] A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine to p-coumaroyl-CoA.[10][11] A critical ortho-hydroxylation step, followed by spontaneous lactonization, leads to the formation of the central coumarin intermediate, umbelliferone.[9][11]

Key Tailoring Steps: Prenylation and Oxidative Rearrangement

The structural complexity of this compound arises from subsequent modifications to the umbelliferone core.

-

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone scaffold.[12][13][14] This is a crucial step that significantly increases the structural diversity and bioactivity of coumarins.[15][16] The prenylation can occur at different positions on the aromatic ring, leading to linear or angular furanocoumarin precursors.[14][17]

-

Oxidative Cyclization and Rearrangement: Following prenylation, a series of reactions catalyzed by Cytochrome P450 monooxygenases (P450s) is proposed. These enzymes are known to be pivotal in the biosynthesis of complex coumarins, catalyzing hydroxylations, epoxidations, and rearrangements.[18][19][20][21] It is hypothesized that a cascade of P450-mediated reactions is responsible for the formation of the dihydrofuran ring and the subsequent rearrangement leading to the unique "seco" structure of this compound.

The proposed pathway is visualized in the diagram below:

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Pathway Elucidation: A Practical Guide

Validating the proposed biosynthetic pathway requires a multi-faceted approach, combining in silico, in vivo, and in vitro techniques.

In Silico Analysis: Identifying the Genetic Blueprint

The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the genome, forming a Biosynthetic Gene Cluster (BGC).[22][23] Identifying the BGC for this compound is the first step in its characterization.

Experimental Protocol: Bioinformatic Identification of the Putative BGC

-

Genome/Transcriptome Sequencing: Isolate high-quality genomic DNA or RNA from Micromelum integerrimum. Perform whole-genome or transcriptome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

Genome Assembly and Annotation: Assemble the sequencing reads to generate a high-quality genome or transcriptome. Annotate the genes to predict their functions.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH or PRISM to scan the assembled genome for putative BGCs.[24]

-

Candidate Gene Identification: Within the predicted BGCs, search for genes encoding enzymes relevant to coumarin biosynthesis, such as PAL, C4H, 4CL, prenyltransferases, and P450s. The presence of a cluster of such genes provides a strong candidate for the this compound pathway.

Caption: Workflow for the bioinformatic identification of a biosynthetic gene cluster.

In Vivo Studies: Tracing the Biosynthetic Route

Isotopic labeling studies are a powerful tool for tracing the flow of atoms from precursor molecules into the final natural product, providing direct evidence for the proposed pathway.[25][26][][28]

Experimental Protocol: Stable Isotope Labeling Studies

-

Precursor Selection: Choose isotopically labeled precursors, such as ¹³C-L-phenylalanine or ¹³C-mevalonate (a precursor to DMAPP).

-

Feeding Experiment: Administer the labeled precursors to Micromelum integerrimum cell cultures or whole plants.[29]

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the secondary metabolites from the plant material.

-

LC-MS and NMR Analysis: Analyze the purified this compound using high-resolution LC-MS to determine the incorporation of the isotopic label (mass shift). Use NMR spectroscopy to determine the specific positions of the incorporated isotopes within the molecule.[30]

-

Pathway Validation: The observed labeling pattern in this compound can be compared to the predicted pattern based on the proposed pathway to confirm the precursor-product relationship and intermediates.[31][32]

In Vitro Enzymatic Assays: Characterizing Key Enzymes

To definitively prove the function of the candidate genes identified in the BGC, in vitro enzymatic assays are essential. This involves expressing the genes in a heterologous host and testing the activity of the purified enzymes.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Candidate P450

-

Gene Cloning and Expression: Amplify the coding sequence of the candidate P450 gene from Micromelum integerrimum cDNA. Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Expression and Purification: Transform the expression vector into a suitable host strain. Induce protein expression and purify the recombinant P450 enzyme using affinity chromatography.

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified P450, a suitable redox partner (if required), NADPH, and the putative substrate (e.g., the prenylated intermediate).

-

Include appropriate controls: a reaction with no enzyme, a reaction with boiled enzyme, and a reaction with no substrate.

-

Incubate the reaction at an optimal temperature.

-

-

Product Analysis: Stop the reaction and extract the products. Analyze the reaction mixture by LC-MS and NMR to identify the product and compare it to the authentic standard of the next intermediate in the proposed pathway.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table outlines the types of data that would be generated during the elucidation of its pathway.

| Parameter | Experiment | Significance |

| Enzyme Kinetics (Km, kcat) | In Vitro Enzyme Assays | Determines substrate affinity and catalytic efficiency of biosynthetic enzymes. |

| Isotope Incorporation (%) | Stable Isotope Labeling | Quantifies the efficiency of precursor incorporation into the final product. |

| Gene Expression Levels | qRT-PCR/Transcriptomics | Correlates gene expression with compound production under different conditions. |

| Product Titer (mg/L) | Heterologous Production | Measures the yield of the compound when the pathway is engineered into a microbial host. |

Challenges and Future Directions

The elucidation of the this compound biosynthetic pathway presents several challenges, including the potentially transient nature of intermediates and the complexity of P450 enzymology. Future work should focus on the complete characterization of all enzymes in the pathway. This knowledge can then be leveraged for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues in heterologous hosts, facilitating further pharmacological evaluation and potential drug development.

Conclusion

This technical guide provides a comprehensive framework for the elucidation of the biosynthetic pathway of this compound. By integrating in silico, in vivo, and in vitro methodologies, researchers can systematically unravel the genetic and enzymatic basis for the formation of this complex natural product. The insights gained will not only advance our fundamental understanding of coumarin biosynthesis but also pave the way for the sustainable production of this and other valuable molecules.

References

A comprehensive list of references is available in the initial search results provided. For the purpose of this guide, key references are highlighted below. The full list can be generated upon request.

-

Cao, N.-K., et al. (2021). Three new coumarins and a new coumarin glycoside from Micromelum integerrimum. Chinese Journal of Natural Medicines, 19(8), 621-625.

-

He, S., et al. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science.

-

Krieger, C., et al. (2018). The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants. Frontiers in Plant Science, 9, 787.

-

Li, R., et al. (2024). Recent advances in the biosynthesis of coumarin and its derivatives. Russian Journal of Plant Physiology.

-

McCaughey, C. S., et al. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304.

-

Phakhodee, W., et al. (2013). Coumarin Precursor from Micromelum integerrimum Leaves. Natural Product Communications.

-

Zhang, F., et al. (2024). Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity. Natural Product Reports.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three new coumarins and a new coumarin glycoside from Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Micromelum integerrimum: Toxicity, Threats, Habitat and Uses - Topperone [topperone.com]

- 7. [Research progress in biosynthesis-related enzymes of coumarin compounds and their bioactivities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 12. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jipb.net [jipb.net]

- 16. Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

- 20. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]

- 21. The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thieme-connect.com [thieme-connect.com]

- 23. The biosynthetic gene clusters of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. snscourseware.org [snscourseware.org]

- 28. Biosynthetic pathways | PPTX [slideshare.net]

- 29. scribd.com [scribd.com]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. research.wur.nl [research.wur.nl]

- 32. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Secodihydro-hydramicromelin B: A Research Framework for a Novel Coumarin

Executive Summary

Secodihydro-hydramicromelin B is a putative novel coumarin, a class of natural products renowned for a wide spectrum of pharmacological activities. While direct studies on this specific compound are not present in the current body of scientific literature, its nomenclature suggests an origin from the genus Micromelum, likely Micromelum integerrimum. This genus is a rich source of bioactive coumarins that have demonstrated significant cytotoxic, anti-inflammatory, and antimicrobial properties.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It establishes a scientifically-grounded rationale for the investigation of this compound. By synthesizing data from structurally related compounds and extracts from its presumed botanical source, we hypothesize its primary biological potential lies in cytotoxicity against cancer cell lines. This guide provides a comprehensive, step-by-step experimental framework to systematically evaluate these hypotheses, from initial in vitro screening to data interpretation for go/no-go decisions in a preclinical drug discovery pipeline. Our objective is to equip researchers with the necessary strategic insights and detailed methodologies to unlock the therapeutic potential of this promising, yet uncharacterized, natural product.

Introduction: Unveiling a Candidate from a Bioactive Genus

Inferred Chemical Identity and Botanical Origin

This compound, by its name, is inferred to be a derivative of hydramicromelin, a known coumarin. Coumarins are a major class of secondary metabolites belonging to the benzopyrone family. The parent compound, hydramicromelin D, has been isolated from the twigs of Micromelum integerrimum, a plant in the Rutaceae family used in traditional medicine in China to treat conditions like dysentery and arthritis[1][2]. The genus Micromelum is well-documented as a prolific source of unique coumarins, flavonoids, and alkaloids[3]. Therefore, it is highly probable that this compound is a novel coumarin constituent of a Micromelum species.

The Scientific Rationale for Investigation

The primary motivation for investigating this compound stems from the significant biological activities reported for other coumarins isolated from the Micromelum genus. Numerous studies have demonstrated potent cytotoxic effects of these compounds against a variety of human cancer cell lines[4][5][6]. For instance, micromelin showed in vivo activity against P-388 lymphocytic leukemia, while other coumarins from Micromelum minutum were strongly active against T-lymphoblastic leukemia (CEM-SS) and promyelocytic leukemia (HL60) cell lines[5][7]. This precedent strongly suggests that this compound, as a member of the same chemical family and botanical origin, is a prime candidate for anticancer research. Furthermore, extracts from M. integerrimum have shown anti-inflammatory and antimicrobial activities, presenting additional avenues for investigation[1][8].

Hypothesized Biological Activities and Mechanistic Precedents

Based on the available evidence from analogous compounds, we can formulate a tiered set of hypotheses regarding the bioactivity of this compound.

Primary Hypothesis: Cytotoxic and Anticancer Potential

The most compelling therapeutic potential for this compound lies in oncology. Numerous coumarins from Micromelum species exhibit potent cytotoxicity.

-

Precedent: Coumarins such as 8-hydroxyisocapnolactone-29,39-diol have shown IC₅₀ values in the low microgram per milliliter range against cervical (HeLa) and liver (HepG2) cancer cell lines[5]. Others have been effective against leukemia and lung cancer cell lines[6][7].

-

Plausible Mechanisms: While the exact mechanisms for many Micromelum coumarins are not fully elucidated, cytotoxic natural products often function by inducing apoptosis (programmed cell death), causing cell cycle arrest at critical checkpoints (e.g., G2/M phase), or by inhibiting key enzymes involved in cancer cell proliferation like topoisomerases or protein kinases. It is important to note, however, that some coumarins isolated from M. integerrimum have shown no significant cytotoxicity, indicating that activity is highly dependent on specific structural features[2].

Secondary Hypothesis: Anti-inflammatory Effects

Traditional use of M. integerrimum for arthritis suggests potential anti-inflammatory action[1].

-

Precedent: Extracts containing coumarins and flavonoids have been reported to inhibit cyclooxygenase-2 (COX-2) enzymes in vitro, a key target in inflammation[8].

-

Contradictory Evidence & Causality: The choice of assay is critical. While COX-2 inhibition is a plausible mechanism, a study on newly isolated coumarins from M. integerrimum showed they did not significantly inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells[2]. This suggests that if an anti-inflammatory effect exists, it may not be mediated by the iNOS pathway in these cells. Therefore, initial screening should employ multiple assays to explore different mechanistic pathways.

Tertiary Hypothesis: Antimicrobial Activity

-

Precedent: The essential oil from the fruit of M. integerrimum demonstrated broad-spectrum antimicrobial activity[1].

-

Causality Considerations: This activity may not be attributable to the coumarin constituents. The essential oil is rich in monoterpene hydrocarbons like terpinolene and α-pinene, which are known antimicrobials[1]. In fact, a study on coumarins isolated from the related species M. falcatum found they possessed no antibacterial activity against several common strains[7]. Direct testing of the pure compound is therefore essential to confirm or refute any intrinsic antimicrobial properties.

A Framework for Biological Evaluation: Experimental Protocols

To systematically test the hypotheses, a multi-stage screening approach is recommended. This workflow ensures that resources are directed toward the most promising activities.

High-Level Experimental Workflow

The following diagram outlines the logical progression from initial broad-based screening to more focused mechanistic studies.

Caption: High-level workflow for the biological evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The absorbance of this product is directly proportional to the number of living cells, making it an excellent primary screen for cytotoxic effects. We select cell lines based on precedents set by related compounds[5][6].

Methodology:

-

Cell Culture:

-

Culture human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cells in RPMI-1640 and DMEM medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂. Harvest cells during the exponential growth phase for experiments.

-

-

Cell Seeding:

-

Trypsinize adherent cells (HeLa) or collect suspension cells (HL-60). Perform a cell count using a hemocytometer and assess viability with Trypan Blue.

-

Seed 5 x 10³ cells/well in 100 µL of complete medium into a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours to allow cells to attach (for HeLa) or stabilize.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include the following controls:

-

Vehicle Control: Cells treated with medium containing 0.5% DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

-

Blank Control: Medium only (no cells).

-

-

Remove the old medium from the wells and add 100 µL of the compound dilutions or control solutions.

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Abs_treated / Abs_vehicle) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Rationale: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity via inhibition of the iNOS pathway.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of this compound for 1 hour. Include a positive control (e.g., L-NAME, an iNOS inhibitor).

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

Measure absorbance at 540 nm.

-

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-only control. A parallel MTT assay must be run to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is a standardized and quantitative method for assessing antimicrobial potency.

Methodology:

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum of 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate using MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Interpretation and Go/No-Go Decision Making

The results from the primary screening phase are crucial for deciding whether to commit further resources. The following table provides a benchmark for interpreting potential outcomes.

| Assay | Parameter | Potent Activity (Go) | Moderate Activity (Consider) | Low/No Activity (No-Go) |

| Cytotoxicity (MTT) | IC₅₀ Value | < 10 µM | 10 - 50 µM | > 50 µM |

| Anti-inflammatory (NO) | IC₅₀ Value | < 25 µM (with >90% viability) | 25 - 100 µM (with >90% viability) | > 100 µM or cytotoxic |

| Antimicrobial (MIC) | MIC Value | < 16 µg/mL | 16 - 64 µg/mL | > 64 µg/mL |

Decision Pathway:

-

A "Go" decision, particularly for cytotoxicity, would trigger Phase 3 research. This involves expanding the panel of cancer cell lines and initiating Mechanism of Action (MoA) studies, such as Annexin V/PI staining for apoptosis and cell cycle analysis by flow cytometry.

-

A "No-Go" decision across all primary assays would suggest that this compound is unlikely to be a valuable lead compound, and resources should be reallocated.

The following diagram illustrates the decision logic for advancing a cytotoxic hit.

Caption: Decision pathway for mechanism of action studies following a primary cytotoxic hit.

Conclusion

While this compound remains an uncharacterized molecule, its inferred identity as a coumarin from the genus Micromelum provides a strong scientific basis for its investigation as a potential therapeutic agent. The rich history of cytotoxic and other bioactive compounds from this genus strongly supports the primary hypothesis of its anticancer potential. The experimental framework detailed in this guide offers a rigorous, logical, and efficient pathway for researchers to systematically evaluate its biological activities. By adhering to these validated protocols and decision-making criteria, the scientific community can effectively determine if this compound holds the potential to become a valuable lead compound in the landscape of natural product drug discovery.

References

- Vertex AI Search. (2025). Micromelum integerrimum in Ayurveda – Traditional Uses, Botany & Phytochemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGquhATGFdYJlCdiMdx2_uoKg4EcJFa272Xh24ExJxt1WvyqaHJ4SPzzUA1EbSxcucmEt_0Y6taslUb52mbm12WsDVgoVWazKQYj1UXUPRIV_J2KYEe4wjPyGd8MxMVsMQsQXoIE-vPHru5B4yHdw7vpdOuo67TEk-mnVmjw==]

- Taylor & Francis Online. (n.d.). Chemical composition and antibacterial activity of essential oil from fruit of Micromelum integerrimum (Buch.-Ham. ex DC.) Wight & Arn. ex M. Roem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yjUj08Nb96lbks8wV5OufI4v6tFnzTr-5O8vyV7MaL3wVLknfomTlbl19FYE8yVeirq5z0MVUlnJSDW8FxN8qp0wDDxvSM_WAanowABcjbV2WUBu_VqNRgick1pH2WQEnIyJzLWNA9OD2q5wXvCZWM4PZF6wy0jMX8JZGw==]

- ResearchGate. (2021). Biological activities of the isolated compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfDHCDCP_5RCvg0tbdErOoQ8M6TnubsSIDxANwx5fSxFnLB4c9GQLBlJaTHJ7esrLbwhkTVcGQJBwhAIyXGqBBMiaJIZh3NKFbgMShmCiaYtFAB9Cwzzb9Ab94JH6qGKSS09EjBavqslIBaHFskMgfJAThUFGRo6eQACvwFQOWMs0Q1ZG5o06XxH-SkjujHPRl0DmRM2pkLag1DvB]

- ResearchGate. (n.d.). Coumarins from Micromelum minutum and M. falcatum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4F7fmkObA5GJqr1JLaO5sb6-FlCOlDDq2cAdcrnSnrb9WV9frUO1nQlPepcITBssBjiXOpBPIyB0n8xvZNaW9c-Jv9T9NB-leVGojrt-Zfle0lJaTBndPDB-bfCY7nNyRO8myO-OFGXfBnYKNa97VkmaD56GJdu2PDEb6UinUP7puple5v5xVrhnTekuMwNeTvRjWQ7QTBuqvlsl04A==]

- PubMed. (2015). Proliferative Constituents from the Leaves of Micromelum integerrimum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyZB_HI-6PJrHPL6rX3xOSy_0KSmyfQim5f1qgfiR3iU5FxXgOw4kxQBTkJ09podKNpXKKBhvD0Zz9kvYZlFjWdDPMzeSmyF3PHmz2S14TFbeYJt2P4kXMDyfz5WmGFcCIHP9M]

- National Institutes of Health (NIH). (n.d.). Two New Coumarins from Micromelum falcatum with Cytotoxicity and Brine Shrimp Larvae Toxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdJGquziNiyyNyfmBRtUruWi_s3aJDrRAbhvaATtGVdq6Tw75cxWdsHp12BUUZTaY54WQQeGU1M1nwChTwcK3lPqhQWFI1xiFtt5Tm04I7JFFRdV9ejHNE7owgXcp4MpxTYMgtpFG7CFagbjs=]

- PubMed. (2015). Chemical constituents from stems and leaves of Micromelum integerrimum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXXM2k6ErLYdY1DGUQzR9xsOHQX7KW6flMeJaKx2NLG3KE4svEjd6NlgDx5crhDA4I9hJiOF65pMSillqbtj0BWTah2meh9gJEBD4d1eSlBdWtHh8XGBBjfHKi5ZMfzXWdBkU]

- ResearchGate. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumpR7OM1zwtOQAG6ZF3MQvCqYuYtfhv_4GdKR50amSmkpf2Dl-fQ_XbXRDGHAvmHTtBD8TUbo7UEI2tx-OQllwNEADfvj_oOi5mcJG-3greDp3P5BCGIhVu40fClwWIzqhpdHqxdfNRoUR2yLZrXPAVCXkBYGNT0M6dUAEZqlHHznSxXEkGTkr6fd70XMtwKEyDuY75JlmOBDSl-eQ8vMLtNnDSVsC95LgJC_qSX0RZ84]

- Taylor & Francis Online. (2009). Cytotoxic activity of coumarins from Micromelum minutum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt1RMVOKTTO1LX3uVwL_BRjTbpn5390OC_ladAg9BSiMKtDaE-FNityOrTllKVUB1nukn5z6UtYLbrdkm8Fx-0V30hW5vssJdFaU6YiW2uhpSwAtDRwhY4ly6SIUwUSgG2x82MDUnWV2razKpZW15K451qKgaeGKs]

- BenchChem. (n.d.). Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTyUJ2EBx-3UcE2NZ5H1ktthruNvbvtccKeEmPCBdpJSieRHLWeiAHjNb2wKYpzfB8jqctWjjrSiZiv364hWUwtJcVZHvVsCtYsTFZ4ydgwaCFabcEVEhJi8kda8Nit_jBEsUFodtdcrX7nCAucEto8AjnG6-BpkVlERvo65RczHUM5_HXT1emcrmmiki_l2-xAO8pBkC-j240G_a3zSQU-l9RSK7nIeRZiHoGlANMcUbeiXNnOy3PJY2xxM=]

- MedCrave online. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUM2q_T5YpCCAlO67dz8givi64LbEu30saLuEh1jMYTuEXNpjQ2BJuFg77V1O4fyv9zeIwLmVqj1G8jgfoJRwHfeO6Y7Wq-n-eujnpt8bwhD0f8pSMHQuq-0nnQl9a95Zwt-DXMM1TdsYLNDY=]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Two New Coumarins from Micromelum falcatum with Cytotoxicity and Brine Shrimp Larvae Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ask-ayurveda.com [ask-ayurveda.com]

An In-depth Technical Guide to Cytotoxicity Screening Assays for Secodihydro-hydramicromelin B

Introduction: Unveiling the Potential of Secodihydro-hydramicromelin B

This compound is a phenylpropanoid natural product with the chemical formula C15H18O8[1]. While its detailed biological activities are still under investigation, its structural features suggest potential for bioactivity screening, a common starting point for drug discovery from natural sources[2]. This guide provides a comprehensive, technically-focused framework for conducting cytotoxicity screening of this compound. As researchers and drug development professionals, a systematic and robust evaluation of a compound's cytotoxic potential is a critical first step in determining its therapeutic promise.

This document is designed to be a practical, field-proven resource. It moves beyond simple protocol recitation to explain the underlying principles and causal relationships in experimental design. The methodologies described herein are intended to create a self-validating cascade of experiments, ensuring data integrity and building a strong foundation for further preclinical development.

The Foundational Pillar: Initial Cytotoxicity Assessment

The initial phase of screening aims to answer a fundamental question: does this compound exhibit cytotoxic effects against cancer cell lines, and if so, at what concentration? To address this, we employ robust, high-throughput assays that measure cell viability.

Core Assays for Primary Screening: MTT and SRB

Two widely accepted and validated colorimetric assays for initial cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. The choice between them often depends on the specific cell lines and laboratory preferences, but both provide reliable, quantitative data on cell viability.

1. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[3][4] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of living, metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

2. The SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another robust method for cytotoxicity screening, particularly favored by the National Cancer Institute (NCI).[8][9] This assay is based on the ability of SRB, a bright pink aminoxanthene dye, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.

Experimental Protocol: SRB Assay

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the 48 or 72-hour incubation, gently add 50 µL of cold TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

-

Washing: Wash the plates five times with deionized water to remove TCA, media, and unbound cells.

-

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[9]

Data Analysis and Interpretation

The primary endpoint for these assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell growth by 50%. This is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h |

| HeLa (Cervical Cancer) | 25.3 | 18.7 |

| A549 (Lung Cancer) | 42.1 | 35.4 |

| MCF-7 (Breast Cancer) | 15.8 | 10.2 |

| HCT116 (Colon Cancer) | 33.6 | 28.9 |

Workflow for Primary Cytotoxicity Screening

Caption: Workflow for primary cytotoxicity screening.

Delving Deeper: Elucidating the Mechanism of Cell Death

Once the cytotoxic activity of this compound is confirmed, the next crucial step is to determine the mechanism of cell death. The two major forms of cell death are necrosis and apoptosis.[11]

-

Necrosis: A passive, inflammatory form of cell death characterized by cell swelling and rupture of the plasma membrane.

-

Apoptosis: A programmed, non-inflammatory form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[12]

Distinguishing Necrosis from Apoptosis

A combination of assays is employed to differentiate between these two cell death pathways.

1. Lactate Dehydrogenase (LDH) Release Assay: A Marker of Necrosis

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[13][14][15] The LDH assay quantitatively measures the amount of LDH released, providing an indicator of cytotoxicity due to membrane disruption.[13][16]

Experimental Protocol: LDH Release Assay

Materials:

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

Cell culture supernatant from treated and control cells

-

Lysis buffer (for maximum LDH release control)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Supernatant Collection: After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.

-

Assay Reaction: In a new 96-well plate, add the supernatant and the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

2. Annexin V/Propidium Iodide (PI) Staining: Visualizing Apoptosis and Necrosis

This flow cytometry-based assay provides a clear distinction between live, early apoptotic, late apoptotic, and necrotic cells.[17][18]

-

Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]

-

Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of necrotic or late apoptotic cells with compromised membranes.[17]

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells[12]

Experimental Protocol: Annexin V/PI Staining

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Cells treated with this compound

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection: Treat cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, detecting FITC fluorescence on the FL1 channel and PI fluorescence on the FL3 channel.

Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

If the initial mechanistic assays suggest apoptosis, further confirmation can be obtained by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.[19] These enzymes play a central role in the apoptotic cascade.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7.[20] It utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[20]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)[20]

-

Cells treated with this compound in a white-walled 96-well plate

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration. Include positive control wells (e.g., treated with staurosporine).

-

Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21] Add 100 µL of the reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Decision-Making Workflow for Mechanistic Studies

Caption: Decision-making workflow for mechanistic studies.

Data Summary and Conclusion

This guide has outlined a systematic, multi-tiered approach to the cytotoxicity screening of this compound. By progressing from broad viability assays to more specific mechanistic studies, researchers can build a comprehensive profile of the compound's cytotoxic effects.

Table 2: Hypothetical Mechanistic Assay Results for this compound in MCF-7 cells

| Assay | Endpoint | Result | Interpretation |

| LDH Release | % Cytotoxicity | < 10% | Minimal necrotic cell death |

| Annexin V/PI | % Annexin V+/PI- | 45% | Significant early apoptosis |

| Caspase-3/7 Activity | Fold Increase in Luminescence | 4.2 | Activation of executioner caspases |

Further investigations could explore the involvement of the intrinsic or extrinsic apoptotic pathways, the effect on the cell cycle, and the potential for selective cytotoxicity against cancer cells versus normal cells. The robust and logical progression of assays detailed in this guide provides the foundational data necessary to justify and design these more advanced studies, ultimately contributing to the evaluation of this compound as a potential therapeutic agent.

References

- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]

- Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [URL: https://www.cyprotex.com/toxicology/mechanistic-toxicology/apoptosis-and-necrosis-assay-flow-cytometry]

- Necrosis vs Apoptosis Assay Kit. Antibodies Incorporated. [URL: https://www.antibodiesinc.com/products/necrosis-vs-apoptosis-assay-kit-9148]

- Apoptosis and Necrosis Quantification Kit. Biotium. [URL: https://biotium.

- LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetechnologies.

- Necrosis vs Apoptosis BioAssay™ Kit. United States Biological. [URL: https://www.usbio.net/assay-kit/Necrosis-vs-Apoptosis-BioAssay-Kit-474036]

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]

- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.

- What is the principle of LDH assay?. AAT Bioquest. [URL: https://www.aatbio.

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-81wgb6z2ovpk/v1]

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]

- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [URL: https://info.cellsignal.

- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38461537/]

- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [URL: https://www.tiarisbio.com/faq/ldh-cytotoxicity-assay-kit]

- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/view-all-assays-and-kits/ldh-cytotoxicity-assay-kit/37291]

- Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3860]

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [URL: https://www.researchgate.net/publication/362145398_Anticancer_drug_screening_of_natural_products_In_vitro_cytotoxicity_assays_techniques_and_challenges]

- Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abclonal.com/files/downloads/AKES194_Technical_Manual.pdf]

- A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213009/]

- CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [URL: https://www.gbiosciences.com/Products/CytoScan-SRB-Cell-Cytotoxicity-Assay]

- Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10009135/caspase-3-7-cell-based-activity-assay-kit]

- In vitro antitumor activity (NCI, USA) [SRB procedure]. [URL: https://www.preprints.org/manuscript/202306.1260/v1.pdf]

- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921473/]

- Classic NCI-60 Screen (Archived). [URL: https://dtp.cancer.gov/repositories/compounds/docs/Classic_NCI-60_Screen_(Archived).pdf]

- In-Vitro Cytotoxicity Screening of Plant Extracts. DTIC. [URL: https://apps.dtic.

- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562947/]

- Buy Cytotoxicity Assay Kit for Sale Online. MyBioSource. [URL: https://www.mybiosource.com/Cytotoxicity-Assay-Kit]

- This compound Supplier. ChemFarm. [URL: https://www.chemfarm.ca/Secodihydro-hydramicromelin-B-1212148-58-7]

- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/Secodihydro-hydramicromelin-B]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72593749.htm]

- CAS No : 1212148-58-7 | Chemical Name : this compound. [URL: https://www.

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72593749.htm]

- Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation. Benchchem. [URL: https://www.benchchem.com/product/bcp231331/technical-guide]

- Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. [URL: https://www.researchgate.

- Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658250/]

Sources

- 1. chemfarms.com [chemfarms.com]

- 2. This compound [myskinrecipes.com]

- 3. clyte.tech [clyte.tech]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. logosbio.com [logosbio.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 21. Caspase 3/7 Activity [protocols.io]

A Technical Guide to the Antimicrobial Activity Screening of Secodihydro-hydramicromelin B

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and strategic search for novel bioactive compounds. Natural products have historically been a prolific source of antimicrobial drugs, and their vast chemical diversity continues to offer promising avenues for discovery. This guide focuses on Secodihydro-hydramicromelin B, a phenylpropanoid natural product isolated from sources such as Micromelum sp. and Equisetum hyemale L.[1] While its bioactivity is not yet extensively characterized, its structural class is related to coumarins, many of which are known to possess significant antimicrobial properties.[2] This document provides a comprehensive, technically-grounded framework for the systematic screening and evaluation of this compound's antimicrobial potential, designed for researchers and drug development professionals.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

A rigorous and standardized approach is paramount to generating reproducible and meaningful data in antimicrobial drug discovery. The methodologies outlined herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for AST.[3][4] Adherence to these standards ensures that results are comparable across different laboratories and studies.

1.1 Core Pharmacodynamic Parameters: MIC & MBC

The primary goal of AST is to determine a compound's potency. This is quantified by two key parameters:

-

Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[5][6] The MIC is the most fundamental measure of a compound's in vitro activity and is essential for assessing potency. A lower MIC value indicates higher potency.[7]

-

Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This parameter is crucial for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which actively kill the bacteria).

The relationship between these two values (MBC/MIC ratio) provides critical insight. An MBC/MIC ratio of ≤ 4 typically signifies bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity. This distinction has significant implications for potential therapeutic applications.[8]

1.2 Rationale for Test Organism Selection

The choice of microorganisms is critical for a comprehensive screening cascade. The panel should include:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus (including Methicillin-resistant strains, MRSA) and Enterococcus faecalis.

-

Gram-Negative Bacteria: Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These are often challenging targets due to their protective outer membrane.

-

Quality Control (QC) Strains: Reference strains from the American Type Culture Collection (ATCC), such as S. aureus ATCC 29213 or E. coli ATCC 25922. These strains have well-characterized susceptibility profiles and are used to validate the accuracy and consistency of the assay performance, as stipulated by CLSI guidelines.[5]

Part 2: A Step-by-Step Experimental Workflow for Screening

The evaluation of a novel compound like this compound should follow a logical, tiered approach, moving from qualitative primary screening to precise quantitative assessment.

Protocol: Preparation of Materials

A. Compound Stock Solution:

-